REACTION_CXSMILES
|
[C:1]1(C([O-])=O)([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:3][CH2:2]1.C([N:14]([CH2:17]C)CC)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:20]C1C=CC=CC=1.[C:38]([OH:42])([CH3:41])([CH3:40])[CH3:39]>>[C:38]([O:42][C:17]([NH:14][C:1]1([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:2][CH2:3]1)=[O:20])([CH3:41])([CH3:40])[CH3:39]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)(C(=O)OCC)C(=O)[O-]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
diphenyl phosphorazidate
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed at 90° to 100° C. for 4 h
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
After distilling the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 5% citric acid, saturated aqueous sodium carbonate solution and saturated aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |